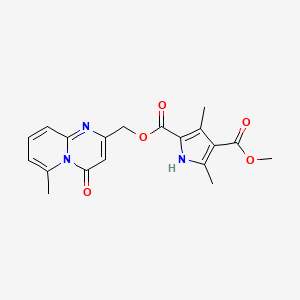

Tec-IN-6

Description

Properties

CAS No. |

923762-87-2 |

|---|---|

Molecular Formula |

C19H19N3O5 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

4-O-methyl 2-O-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C19H19N3O5/c1-10-6-5-7-14-21-13(8-15(23)22(10)14)9-27-19(25)17-11(2)16(12(3)20-17)18(24)26-4/h5-8,20H,9H2,1-4H3 |

InChI Key |

CBHMMZVMHIDGDB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=NC(=CC(=O)N12)COC(=O)C3=C(C(=C(N3)C)C(=O)OC)C |

Canonical SMILES |

CC1=CC=CC2=NC(=CC(=O)N12)COC(=O)C3=C(C(=C(N3)C)C(=O)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tec-IN-6; TecIN6; Tec IN 6; Tec Inhibitor-6; |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Target of Tec-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular target and mechanism of action of Tec-IN-6, a small molecule inhibitor. It is designed to offer a comprehensive resource for researchers in oncology, cell biology, and drug development, detailing the molecular interactions, signaling pathways, and experimental methodologies relevant to this compound.

Core Cellular Target: Inhibition of the Tec Kinase-FGF2 Interaction

The primary cellular target of this compound is the protein-protein interaction between Tec non-receptor tyrosine kinase and Fibroblast Growth Factor 2 (FGF2) . This compound acts as an inhibitor of FGF2 binding to Tec kinase, thereby preventing the subsequent Tec-mediated tyrosine phosphorylation of FGF2. This phosphorylation is a critical regulatory step in the unconventional secretion of FGF2 from cells.

The inhibition of this interaction disrupts a key signaling pathway involved in tumor angiogenesis and cell survival. Unlike classically secreted proteins, FGF2 lacks a signal peptide and is exported from the cell via an endoplasmic reticulum/Golgi-independent mechanism. This process involves the direct translocation of FGF2 across the plasma membrane, a step that is critically dependent on its phosphorylation by Tec kinase.

Quantitative Data

The inhibitory potency of this compound has been quantified, and the available data is summarized in the table below.

| Compound | Target Interaction | Assay Type | IC50 |

| This compound | His-FGF2 / GST-NΔ173 Tec | Biochemical | 8.9 μM[1][2][3][4] |

Signaling Pathway and Mechanism of Action

The unconventional secretion of FGF2 is a multi-step process initiated at the inner leaflet of the plasma membrane. Tec kinase plays a pivotal role in this pathway. The sequence of events and the inhibitory action of this compound are illustrated in the following signaling pathway diagram.

Figure 1: Signaling Pathway of Unconventional FGF2 Secretion and Inhibition by this compound. This diagram illustrates the formation of the Tec-FGF2 complex, leading to FGF2 phosphorylation and subsequent secretion. This compound inhibits the initial binding step, thereby blocking the entire pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular target and mechanism of action of this compound. These are representative protocols based on the cited literature.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Tec-FGF2 Interaction

This assay is used to quantify the protein-protein interaction between Tec kinase and FGF2 and to determine the inhibitory concentration (IC50) of compounds like this compound.

Materials:

-

Recombinant His-tagged FGF2

-

Recombinant GST-tagged NΔ173 Tec (a truncated, active form of Tec kinase)

-

Glutathione Donor Beads

-

Nickel Chelate Acceptor Beads

-

AlphaScreen Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Protein Preparation: Dilute His-tagged FGF2 and GST-tagged NΔ173 Tec to the desired working concentrations in AlphaScreen Assay Buffer. Optimal concentrations should be determined empirically through cross-titration experiments.

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and then dilute into AlphaScreen Assay Buffer. Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Protein Addition: Add the diluted GST-tagged NΔ173 Tec to all wells, followed by the addition of His-tagged FGF2.

-

Bead Addition: Prepare a slurry of Glutathione Donor Beads and Nickel Chelate Acceptor Beads in AlphaScreen Assay Buffer according to the manufacturer's instructions. Add the bead mixture to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for protein binding and bead proximity.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

Data Analysis: The signal generated is proportional to the amount of Tec-FGF2 interaction. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Tec Kinase Assay for FGF2 Phosphorylation

This assay directly measures the enzymatic activity of Tec kinase on its substrate FGF2 and the effect of inhibitors on this activity.

Materials:

-

Recombinant active Tec kinase

-

Recombinant FGF2

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or anti-phosphotyrosine antibody for Western blotting

-

This compound

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, recombinant FGF2, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Enzyme Addition: Add active Tec kinase to the reaction mixture.

-

Initiation of Reaction: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection:

-

Radioactive Method: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the incorporation of ³²P into the FGF2 band.

-

Non-Radioactive Method (Western Blot): Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated tyrosine (pY82 on FGF2 if a specific antibody is available, or a general anti-phosphotyrosine antibody). Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensity corresponding to phosphorylated FGF2. Compare the intensity in the presence of the inhibitor to the control to determine the percentage of inhibition.

Cellular FGF2 Secretion Assay

This assay quantifies the amount of FGF2 that is secreted from cells and retained on the cell surface, and how this is affected by inhibitors.

Materials:

-

Cell line known to secrete FGF2 (e.g., NIH 3T3 fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Cell-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., PBS containing glycine or Tris)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

Anti-FGF2 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

-

Cell Surface Biotinylation:

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a freshly prepared solution of the cell-impermeable biotinylating agent at 4°C to label cell surface proteins.

-

Quench the reaction by washing with the quenching solution.

-

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

-

Streptavidin Pulldown:

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-FGF2 antibody to detect the amount of FGF2 that was on the cell surface.

-

-

Data Analysis: Quantify the FGF2 band intensity in the streptavidin pulldown fraction. A decrease in the band intensity in the inhibitor-treated samples compared to the control indicates inhibition of FGF2 secretion. The total amount of FGF2 in the cell lysates can also be analyzed as a control.

References

- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell surface biotinylation [protocols.io]

- 3. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 4. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

Tec-IN-6: A Technical Guide to the Inhibition of FGF2 Unconventional Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor 2 (FGF2) is a potent signaling protein involved in physiological processes such as angiogenesis and wound healing. However, its dysregulation is also implicated in pathological conditions, including cancer progression and the development of chemoresistance. Unlike most secreted proteins, FGF2 follows an unconventional secretory pathway, translocating directly across the plasma membrane. This process is dependent on a series of molecular interactions, with the Tec protein-tyrosine kinase playing a crucial regulatory role. Tec kinase phosphorylates FGF2, a step that is essential for its efficient secretion. The small molecule inhibitor, Tec-IN-6, has been identified as a potent disruptor of the FGF2-Tec kinase interaction, thereby blocking FGF2 secretion and offering a promising therapeutic strategy for FGF2-dependent diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction: The Unconventional Secretion of FGF2

FGF2, lacking a classical signal peptide, is secreted from cells through an endoplasmic reticulum/Golgi-independent mechanism.[1][2] This unconventional pathway involves the direct translocation of FGF2 across the plasma membrane.[1][3] Key steps in this process include the recruitment of FGF2 to the inner leaflet of the plasma membrane, its interaction with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), oligomerization to form a transmembrane pore, and subsequent release into the extracellular space where it is trapped by heparan sulfate proteoglycans.[1][3]

The Role of Tec Kinase in FGF2 Secretion

The non-receptor tyrosine kinase, Tec, is a critical regulator of FGF2 secretion.[4][5] Tec kinase directly interacts with and phosphorylates FGF2 on a specific tyrosine residue.[5] This phosphorylation event is not required for the initial membrane binding of FGF2 but is essential for the efficient formation of the oligomeric pore, and thus for the translocation of FGF2 across the plasma membrane.[1][2] The inhibition of Tec kinase activity or the disruption of its interaction with FGF2 presents a targeted approach to block FGF2 secretion.

This compound: A Potent Inhibitor of the FGF2-Tec Interaction

This compound is a representative of a class of small molecule inhibitors designed to block the physical interaction between FGF2 and Tec kinase.[1][4] By preventing this interaction, these inhibitors effectively block the Tec-mediated phosphorylation of FGF2, leading to a significant reduction in its secretion from cells.[1][2]

Chemical Structure and Synthesis

The core structure of this inhibitor class is based on a (3,4-dimethoxyphenyl)methylene)hydrazinecarboximidamide scaffold. A representative synthesis of a related analogue involves the reaction of 3,4-dimethoxybenzaldehyde with aminoguanidine hydrochloride in the presence of a suitable base. The resulting product can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.[4]

Quantitative Efficacy Data

The efficacy of this compound and its analogues has been quantified through a series of in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of these inhibitors.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Compound 14 | AlphaScreen | FGF2-Tec Interaction | 3.5 | [1] |

| Compound 6 | AlphaScreen | FGF2-Tec Interaction | 8.1 | [1] |

| Compound 21 | AlphaScreen | FGF2-Tec Interaction | 9.4 | [1] |

| Compound 14 | In vitro Kinase Assay | FGF2 Phosphorylation | ~5 | [1] |

| Compound 14 | Cellular Assay | FGF2 Secretion | ~25 | [1] |

Note: "Compound 14" is the most potent of the initial series and is representative of the "this compound" class of inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound and related compounds.

FGF2-Tec Protein-Protein Interaction Assay (AlphaScreen)

This assay is used to quantify the inhibitory effect of compounds on the direct interaction between FGF2 and Tec kinase.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[6][7] Donor and acceptor beads are brought into proximity by the interacting proteins, leading to a luminescent signal. Inhibitors of the interaction will disrupt this proximity and reduce the signal.

-

Materials:

-

His-tagged FGF2

-

GST-tagged Tec kinase (NΔ173 fragment)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Glutathione Donor beads (PerkinElmer)

-

384-well OptiPlates (PerkinElmer)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

-

-

Procedure:

-

Prepare a solution of His-tagged FGF2 and Glutathione Donor beads in assay buffer.

-

Prepare a solution of GST-tagged Tec kinase and Nickel Chelate Acceptor beads in assay buffer.

-

Dispense the test compounds at various concentrations into the wells of a 384-well plate.

-

Add the FGF2/Donor bead solution to the wells.

-

Add the Tec kinase/Acceptor bead solution to the wells.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) with an AlphaScreen-compatible filter set.

-

-

Data Analysis: The IC50 values are calculated from the dose-response curves by non-linear regression analysis using graphing software such as GraphPad Prism.

In Vitro Tec Kinase Assay (FGF2 Phosphorylation)

This assay measures the ability of inhibitors to block the Tec kinase-mediated phosphorylation of FGF2.

-

Principle: An in vitro kinase reaction is performed with purified FGF2 and Tec kinase in the presence of ATP. The level of FGF2 phosphorylation is then quantified by Western blotting using a phospho-specific antibody.

-

Materials:

-

Purified FGF2

-

Purified, constitutively active Tec kinase (e.g., NΔ173 fragment)

-

Kinase Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP

-

Anti-phospho-FGF2 antibody

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Set up kinase reactions in microcentrifuge tubes containing kinase buffer, FGF2, and Tec kinase.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-phospho-FGF2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence imager.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Determine the IC50 values from the dose-response curves.

Cellular FGF2 Secretion Assay

This assay evaluates the effect of the inhibitors on the secretion of FGF2 from living cells.

-

Principle: Cells engineered to express a tagged version of FGF2 (e.g., FGF2-GFP) are treated with the test compounds. The amount of FGF2 secreted to the cell surface is then quantified.

-

Materials:

-

CHO or HEK293T cells stably expressing FGF2-GFP under an inducible promoter (e.g., doxycycline-inducible).

-

Cell culture medium and supplements.

-

Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).

-

Streptavidin-conjugated beads or plates.

-

Anti-GFP antibody for detection.

-

-

Procedure:

-

Plate the FGF2-GFP expressing cells in a multi-well plate.

-

Induce the expression of FGF2-GFP with doxycycline.

-

Treat the cells with the test compounds at various concentrations for a defined period (e.g., 16 hours).

-

Wash the cells with ice-cold PBS.

-

Label the cell surface proteins with the biotinylation reagent.

-

Lyse the cells and collect the total protein lysate.

-

Capture the biotinylated (cell surface) proteins using streptavidin beads.

-

Elute the captured proteins and analyze the amount of FGF2-GFP by Western blotting with an anti-GFP antibody.

-

-

Data Analysis: Quantify the amount of secreted FGF2-GFP relative to the total cellular FGF2-GFP for each treatment condition. Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

Signaling Pathway of Unconventional FGF2 Secretion and Inhibition by this compound

References

- 1. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key steps in unconventional secretion of fibroblast growth factor 2 reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 5. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Tec-IN-6 Efficacy: A Technical Guide

Disclaimer: This document provides a technical overview based on the putative mechanism of action of Tec-IN-6 as a Tec family kinase inhibitor. As of the latest literature search, there are no peer-reviewed publications specifically detailing the efficacy or experimental protocols for this compound. The information presented herein is synthesized from the broader scientific understanding of Tec kinase function, its role in the unconventional secretion of Fibroblast Growth Factor 2 (FGF2), and data from commercial suppliers of this compound.

Introduction

This compound is a small molecule inhibitor identified as a compound that targets the interaction between Tec family kinases and Fibroblast Growth Factor 2 (FGF2). Tec family kinases are non-receptor tyrosine kinases that play crucial roles in intracellular signaling pathways, governing processes such as cell proliferation, differentiation, and migration. One of the key functions of Tec kinase is its involvement in the unconventional secretion of FGF2, a potent mitogen and pro-angiogenic factor. By inhibiting the FGF2-Tec kinase interaction, this compound is hypothesized to block FGF2 secretion, thereby impeding downstream processes like tumor-induced angiogenesis and cell proliferation.

Quantitative Data

Currently, the only available quantitative data for this compound comes from its supplier, MedChemExpress. This information is summarized in the table below. It is crucial to note that this data has not been independently verified in peer-reviewed literature.

| Compound | Target | Assay | IC50 | CAS Number |

| This compound | FGF2 binding to Tec kinase | His-FGF2/GST-NΔ173 Tec | 8.9 μM | 923762-87-2 |

Signaling Pathways and Mechanism of Action

The unconventional secretion of FGF2 is a critical process for its biological activity. Unlike most secreted proteins, FGF2 does not follow the classical endoplasmic reticulum-Golgi pathway. Instead, it is directly translocated across the plasma membrane. Tec kinase is a key regulator of this process.[1][2]

The proposed mechanism of action for a Tec kinase inhibitor like this compound is the disruption of this secretion pathway. The following signaling pathway diagram illustrates the key steps and the putative point of intervention for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Tec Family Kinase Inhibitors

This guide provides a comprehensive overview of the foundational research on Tec family kinase inhibitors, delving into their mechanism of action, role in signaling pathways, and the experimental methodologies used to evaluate their efficacy.

Introduction to Tec Family Kinases

The Tec family represents the second-largest family of non-receptor tyrosine kinases in mammals.[1] Its members are predominantly expressed in hematopoietic cells and play crucial roles in the signaling pathways of various cell-surface receptors, including antigen receptors, cytokine receptors, and integrins.[1][2][3] The five members of this family are:

-

Bruton's Tyrosine Kinase (BTK): Primarily found in B-cells, myeloid cells, and platelets, BTK is a key component of B-cell receptor (BCR) signaling, essential for B-cell differentiation, proliferation, and survival.[4][5] Mutations in the BTK gene cause X-linked agammaglobulinemia (XLA), a primary immunodeficiency disorder.[5]

-

Interleukin-2-inducible T-cell Kinase (ITK): Predominantly expressed in T-cells and Natural Killer (NK) cells, ITK is a critical mediator of T-cell receptor (TCR) signaling.[6][7][8] It influences T-cell development and the differentiation of T-helper cells.[7]

-

Tyrosine-protein Kinase Tec (TEC): The namesake of the family, Tec is expressed in T-cells, B-cells, and myeloid cells.[6][9] It is activated by a variety of stimuli, including B-cell and T-cell receptor engagement, as well as by several cytokine receptors.[6]

-

Resting Lymphocyte Kinase (RLK or TXK): Primarily expressed in T-cells, NK-cells, and mast cells, RLK is involved in T-cell receptor signaling and is thought to have overlapping functions with ITK.[6][10]

-

Bone Marrow-expressed Kinase (BMX or ETK): Found in myeloid hematopoietic lineages, endothelial cells, and certain cancers, BMX is involved in signaling pathways related to inflammation, angiogenesis, and tumorigenesis.[11][12][13]

Tec family kinases are distinguished by their unique domain structure, which includes a Pleckstrin Homology (PH) domain that allows them to interact with phospholipids at the cell membrane, a Tec homology (TH) domain, and the common SH3, SH2, and kinase (SH1) domains.[3][14] Their involvement in critical immune cell functions has made them attractive targets for therapeutic intervention in a range of diseases, including hematological malignancies, autoimmune disorders, and inflammatory conditions.[14][15][16]

Signaling Pathways and Inhibition

Tec family kinases are central nodes in complex signaling cascades. Their inhibition can effectively disrupt these pathways, leading to therapeutic benefits.

B-Cell Receptor (BCR) Signaling and BTK Inhibition

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is crucial for B-cell activation and proliferation. BTK is a key enzyme in this pathway.[4][5] The signaling process involves the phosphorylation of PLCγ2, which in turn leads to the generation of second messengers IP3 and DAG, resulting in calcium mobilization and the activation of transcription factors like NF-κB.[17]

Inhibitors of BTK, such as ibrutinib, acalabrutinib, and zanubrutinib, block the kinase activity of BTK, thereby preventing downstream signaling and leading to decreased B-cell proliferation and survival.[4][18] This mechanism is the basis for their successful use in treating B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[15][19]

T-Cell Receptor (TCR) Signaling and ITK/RLK Inhibition

Similar to BCR signaling, T-cell receptor (TCR) engagement initiates a cascade involving Tec family kinases, primarily ITK and RLK.[7][10] Activation of the TCR leads to the recruitment and activation of Lck, which then phosphorylates downstream targets, leading to the activation of ITK.[8] Activated ITK phosphorylates PLCγ1, triggering the same downstream pathways as in B-cells, culminating in T-cell activation, cytokine production, and proliferation.[17]

Given their roles in T-cell function, inhibitors targeting ITK and RLK are being investigated for T-cell-mediated diseases, such as autoimmune disorders and T-cell malignancies.[7][8] PRN694 is a dual inhibitor of ITK and RLK that has shown efficacy in preclinical models of colitis by impairing Th1 differentiation.[20][21][22]

Other Signaling Pathways

Tec family kinases are also involved in signaling downstream of other receptors:

-

BMX participates in Toll-like receptor (TLR)4 signaling, leading to the activation of NF-κB and MAPK pathways and subsequent inflammatory cytokine production.[13][23]

-

TEC is activated by cytokine receptors for IL-3, IL-6, and others.[6]

-

ETK/BMX has been implicated in G-protein signaling pathways in endothelial cells and is an intermediate in STAT3 phosphorylation.[3][6]

Quantitative Data on Tec Family Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[24] The following tables summarize the IC50 values for several key Tec family kinase inhibitors against their primary targets and other related kinases.

Table 1: BTK Inhibitors - IC50 Values (nM)

| Inhibitor | BTK | TEC | ITK | BMX | Other Notable Targets (IC50 nM) |

| Ibrutinib | 0.5[5] | - | - | - | HER2, HER4[25] |

| Acalabrutinib | - | - | - | - | Higher specificity for BTK than ibrutinib[18] |

| Zanubrutinib | - | - | - | - | Higher specificity for BTK than ibrutinib[18][26] |

| Pirtobrutinib | - | - | - | - | Non-covalent inhibitor, active against C481S mutation[18] |

| Poseltinib (HM71224) | 1.95[27] | - | - | - | - |

| TL-895 | 1.5[27] | - | - | 1.6[27] | BLK (1.6), TXK (<15)[27] |

Table 2: ITK, RLK, and Dual Inhibitors - IC50 Values (nM)

| Inhibitor | ITK | RLK | TEC | BTK | BMX | Other Notable Targets (IC50 nM) |

| PRN694 | 0.3[20] | 1.4[20] | 3.3[20] | 17[20] | 17[20] | BLK (125), JAK3 (30)[20] |

| BMS-509744 | 96[8] | >200-fold selective vs other Tec kinases | - | >200-fold selective vs other Tec kinases | - | - |

| Unnamed Aminothiazole | 19[8] | >200-fold selective vs other Tec kinases | - | >200-fold selective vs other Tec kinases | - | - |

| Unnamed Benzimidazole (10n) | 12 (enzyme assay)[8] | - | - | - | - | IL-2 production (240) in whole blood assay[8] |

| ITK inhibitor 2 | 2[28] | - | - | - | - | - |

| CPI-818 | Selective for ITK | - | - | - | - | Minimal effect on normal T-cells[29] |

| ZZB (Dual Inhibitor) | 11.56[30] | - | - | - | - | JAK3 (0.89)[30] |

Table 3: BMX and TEC Inhibitors - IC50 Values (nM)

| Inhibitor | Target | IC50 (nM) | Other Notable Targets (IC50 nM) |

| BMX-IN-1 | BMX | 8[27] | BTK (10.4), Blk (>376), JAK3 (>5248), EGFR (>940), Itk (>1000), Tec (>1000)[27] |

| BMX-IN-3 (B6a) | BMX | 12[27] | - |

| IHMT-15130 | BMX | 1.47[27] | - |

| Dasatinib | TEC, Btk | - | Inhibits T-cell effector functions[9] |

Experimental Protocols

A variety of biochemical and cell-based assays are used to discover and characterize Tec family kinase inhibitors.

Kinase Activity Assays

These assays directly measure the enzymatic activity of the kinase and its inhibition.

4.1.1. Radiometric Assays

This is considered the "gold standard" for kinase profiling.[31]

-

Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[31][32]

-

General Protocol:

-

Incubate the kinase, substrate, cofactors, and radioisotope-labeled ATP with the test compound.

-

Stop the reaction.

-

Separate the radiolabeled substrate from the unreacted ATP, typically by spotting the reaction mixture onto a filter paper that binds the substrate.

-

Wash the filter paper to remove unbound ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitor's potency.[31]

-

4.1.2. Fluorescence-Based Assays (e.g., LanthaScreen®)

These assays offer a non-radioactive, high-throughput alternative.

-

Principle: The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay. It uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. When both are bound to the kinase, Fluorescence Resonance Energy Transfer (FRET) occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a loss of FRET.[33]

-

General Protocol for Inhibitor IC50 Determination:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 3X solution of the kinase/antibody mixture and a 3X solution of the tracer in the appropriate kinase buffer.

-

Assay Plate Setup: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

-

Reaction Initiation: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[33]

-

Cell-Based Assays

These assays measure the effect of the inhibitor on cellular processes downstream of the target kinase.

4.2.1. Phosphorylation Assays (e.g., Western Blot, Flow Cytometry)

-

Principle: Measures the phosphorylation of a downstream substrate of the target kinase within the cell. For example, inhibition of ITK can be measured by a decrease in TCR-induced PLCγ1 phosphorylation.[8]

-

General Protocol (Western Blot):

-

Culture appropriate cells (e.g., Jurkat T-cells for ITK).

-

Pre-incubate cells with various concentrations of the inhibitor.

-

Stimulate the signaling pathway (e.g., with anti-CD3/CD28 antibodies for TCR signaling).

-

Lyse the cells and collect the protein lysate.

-

Separate proteins by size using SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-PLCγ1).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify band intensity to determine the extent of inhibition.

-

4.2.2. Cytokine Production Assays

-

Principle: Measures the production of cytokines (e.g., IL-2, IFNγ) that are released from immune cells upon activation. Inhibition of Tec kinases involved in activation pathways will reduce cytokine secretion.[7][8]

-

General Protocol (ELISA):

-

Isolate primary cells (e.g., human PBMCs) or use a relevant cell line.[22]

-

Pre-treat cells with the inhibitor for a specified time.

-

Stimulate the cells (e.g., with anti-CD3/CD28 for T-cells).

-

Incubate for 18-24 hours to allow for cytokine production and secretion.[22]

-

Collect the cell culture supernatant.

-

Quantify the concentration of the cytokine of interest in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel Tec family kinase inhibitor.

Conclusion

Foundational research into Tec family kinases has illuminated their central role in immune cell signaling and has paved the way for the development of highly effective targeted therapies. Inhibitors of BTK have revolutionized the treatment of B-cell malignancies, and ongoing research into inhibitors of ITK, BMX, and other family members holds promise for a new generation of treatments for autoimmune and inflammatory diseases. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are critical for the continued success of drug discovery and development in this field.

References

- 1. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Beyond calcium: new signaling pathways for Tec family kinases. | Semantic Scholar [semanticscholar.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TEC (gene) - Wikipedia [en.wikipedia.org]

- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What are TEC inhibitors and how do they work? [synapse.patsnap.com]

- 16. A review of TEC family kinases and their inhibitors in the treatment of alopecia areata [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. IC50 - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. ashpublications.org [ashpublications.org]

- 30. Identification of a dual JAK3/TEC family kinase inhibitor for atopic dermatitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. reactionbiology.com [reactionbiology.com]

- 32. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Tec-IN-6 in In Vivo Mouse Models

Disclaimer: As of November 2025, there is no publicly available in vivo data regarding the dosage and administration of Tec-IN-6 in mouse models. The following application notes and protocols are provided as a template based on general practices for kinase inhibitors in preclinical cancer models. Researchers should perform their own dose-finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific mouse model.

Introduction

This compound is a small molecule inhibitor targeting Tec family kinases and has also been shown to block the unconventional secretion of Fibroblast Growth Factor 2 (FGF2). Tec kinases are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells, and their dysregulation is implicated in autoimmune diseases and certain cancers.[1] FGF2 is a potent mitogen and pro-angiogenic factor involved in tumor growth and metastasis. The dual action of this compound suggests its potential as a therapeutic agent in oncology. These notes provide a general framework for evaluating the in vivo efficacy of this compound in mouse xenograft models.

Data Presentation

Efficacy studies of a novel compound like this compound in mouse models generate a significant amount of quantitative data. Structuring this data in clear, concise tables is crucial for interpretation and comparison across different treatment groups.

Table 1: Hypothetical In Vivo Efficacy Summary of this compound in a Human Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | Oral (p.o.) | Daily | 1500 ± 150 | 0 | +2.5 ± 1.0 |

| This compound | 10 | Oral (p.o.) | Daily | 900 ± 120 | 40 | +1.0 ± 1.5 |

| This compound | 25 | Oral (p.o.) | Daily | 525 ± 95 | 65 | -3.0 ± 2.0 |

| This compound | 50 | Oral (p.o.) | Daily | 225 ± 50 | 85 | -8.0 ± 2.5 |

| Positive Control | Varies | Varies | Varies | Varies | Varies | Varies |

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study of a kinase inhibitor in a subcutaneous xenograft mouse model. This should be adapted based on the specific cell line, mouse strain, and characteristics of this compound.

Protocol: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Mouse Model

1. Animal Models and Housing:

- Species/Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for human cancer cell line xenografts.

- Age/Sex: Female mice, 6-8 weeks old.

- Housing: Animals should be housed in an AAALAC-accredited facility in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Tumor Implantation:

- Cell Line: A human cancer cell line with a known dependence on or activation of Tec kinase or FGF signaling pathways.

- Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

- Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to promote tumor growth. Inject approximately 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of each mouse.

3. Drug Formulation and Administration:

- Vehicle Preparation: The choice of vehicle is critical for the solubility and stability of the compound. For kinase inhibitors, common vehicles include:

- 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

- 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder sterile water.

- A 50:50 mixture of DMSO and corn oil, diluted to ensure the final DMSO concentration is low (<1%).[2]

- This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it with the chosen vehicle to the final desired concentrations. The formulation should be prepared fresh daily or its stability confirmed for the duration of storage.

- Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group). Administer this compound and the vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule.

4. Monitoring and Endpoints:

- Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

- Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of general health and toxicity.

- Clinical Observations: Observe the animals daily for any signs of distress, toxicity, or adverse effects.

- Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress). At the endpoint, animals are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamics, histology).

Visualizations

Signaling Pathway

This diagram illustrates a simplified signaling cascade involving Tec family kinases, which can be inhibited by this compound.

Caption: Simplified Tec kinase signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for an in vivo efficacy study in a mouse xenograft model.

Caption: General workflow for an in vivo mouse xenograft study.

References

Tec-IN-6: Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

Tec-IN-6 is a small molecule inhibitor of Tec family kinases, a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various hematopoietic cells.[1][2] By targeting these kinases, this compound serves as a valuable tool for investigating cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] Furthermore, this compound has been identified as a blocker of the unconventional secretion of fibroblast growth factor 2 (FGF2), a potent mitogen involved in angiogenesis and tumor cell survival. This dual activity makes this compound a compound of interest for research in oncology, immunology, and cell biology.

This document provides detailed application notes and protocols for the use of this compound in experimental settings, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Table 1: General Solubility and Storage Recommendations

| Parameter | Recommendation |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. |

| Aqueous Media Dilution | For cell-based assays, dilute the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.5%.[3] |

| Storage of Stock Solution | Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. |

| Stability in Aqueous Solution | The stability of this compound in aqueous solutions has not been formally reported. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment and avoid repeated freeze-thaw cycles. |

Note on Solubility Issues: If precipitation occurs upon dilution of the DMSO stock into aqueous media, it may be beneficial to vortex, sonicate, or gently warm the solution to aid dissolution.[4] It is crucial to ensure the compound is fully dissolved before adding it to cells.

Mechanism of Action: Tec Kinase Signaling

Tec family kinases, including Tec, Btk, and Itk, are integral components of intracellular signaling cascades downstream of various cell surface receptors, such as antigen receptors, cytokine receptors, and integrins.[1] Upon receptor activation, Tec kinases are recruited to the plasma membrane where they become activated through phosphorylation.

Activated Tec kinases, in turn, phosphorylate and activate downstream effectors, most notably Phospholipase C-gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC) and the Ras/MAPK pathway, ultimately resulting in the activation of transcription factors like NFAT, NF-κB, and AP-1, which drive various cellular responses.

This compound, as a Tec kinase inhibitor, is expected to block these downstream signaling events by preventing the phosphorylation and activation of Tec kinases.

Mechanism of Action: Inhibition of FGF2 Secretion

Fibroblast growth factor 2 (FGF2) is secreted from cells through an unconventional pathway that involves its direct translocation across the plasma membrane. This process is facilitated by the Tec kinase, which phosphorylates FGF2, a critical step for its secretion. By inhibiting Tec kinase activity, this compound is expected to prevent the phosphorylation of FGF2, thereby blocking its secretion.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations, incubation times, and cell types for their specific experimental systems.

In Vitro Kinase Assay

This assay is designed to determine the inhibitory activity of this compound against a specific Tec family kinase.

Materials:

-

Recombinant Tec family kinase (e.g., Tec, Btk, Itk)

-

Kinase substrate (a peptide or protein that is a known substrate of the target kinase)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a multi-well plate, add the recombinant kinase and the kinase substrate to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Note: The IC50 value represents the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.

Cell-Based Assay: Inhibition of Tec Kinase Phosphorylation (Western Blot)

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of Tec kinases or their downstream targets in a cellular context.

Materials:

-

Cells expressing the target Tec kinase (e.g., Jurkat cells for Itk)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cell activation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Tec, anti-total-Tec, anti-phospho-PLCγ, anti-total-PLCγ)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to activate the Tec kinase pathway.

-

After stimulation, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.[5]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Cell-Based Assay: Calcium Mobilization

This assay measures the effect of this compound on the increase in intracellular calcium concentration following receptor stimulation.

Materials:

-

Cells expressing the target receptor and Tec kinase

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

This compound

-

Stimulating agent (agonist for the receptor of interest)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Place the plate in the fluorescence reader and begin kinetic reading.

-

Inject the stimulating agent into the wells and continue to monitor the fluorescence signal over time.

-

Analyze the data to determine the effect of this compound on the peak and duration of the calcium response.

Cell-Based Assay: Inhibition of FGF2 Secretion

This protocol is designed to evaluate the effect of this compound on the unconventional secretion of FGF2.

Materials:

-

Cells known to secrete FGF2 (e.g., certain cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

ELISA kit for human FGF2

-

Reagents for cell lysis and protein quantification

Procedure:

-

Seed cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Lyse the cells to obtain the intracellular FGF2 fraction.

-

Measure the concentration of FGF2 in the supernatant and the cell lysates using an FGF2 ELISA kit.

-

Normalize the amount of secreted FGF2 to the total amount of FGF2 (supernatant + lysate) or to the total cellular protein content.

-

Determine the effect of this compound on the percentage of FGF2 secreted.

Data Presentation

Quantitative data from the experiments described above should be summarized in tables for clear comparison.

Table 2: Example Data Summary for this compound Kinase Inhibition

| Kinase | IC50 (nM) |

| Tec | Value to be determined |

| Btk | Value to be determined |

| Itk | Value to be determined |

| Other Kinases | Value to be determined |

Table 3: Example Data Summary for this compound Cellular Activity

| Assay | Cell Line | EC50 (µM) |

| Inhibition of Tec Phosphorylation | Specify Cell Line | Value to be determined |

| Inhibition of Calcium Mobilization | Specify Cell Line | Value to be determined |

| Inhibition of FGF2 Secretion | Specify Cell Line | Value to be determined |

Visualization of Pathways and Workflows

Signaling Pathway of Tec Kinases

Caption: Tec Kinase Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Analyzing Inhibition of Tec Kinase Phosphorylation.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Animal Studies

Currently, there is no publicly available data on the use of this compound in animal models. Researchers planning in vivo studies should conduct preliminary dose-ranging and toxicity studies to determine a safe and effective dose. The route of administration (e.g., oral, intraperitoneal, intravenous) will need to be optimized based on the formulation and experimental design.

Disclaimer

The information provided in this document is for research purposes only. The protocols are intended as a guide and may require optimization for specific applications. It is the responsibility of the end-user to determine the suitability of this product for their particular research needs.

References

- 1. Tec Kinases [sigmaaldrich.com]

- 2. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application of Tec-IN-6 in Cancer Research: Information Not Available

Extensive searches for a specific molecule designated "Tec-IN-6" in the context of cancer research have not yielded any direct results. The scientific literature and publicly available databases do not contain information on a compound with this name, its mechanism of action, or its application in oncology.

The search results primarily provided information on the following related, but distinct, topics:

-

Tec Family Kinases: A significant portion of the search results referred to the Tec family of non-receptor tyrosine kinases. These kinases, including Tec, Btk, Itk, Bmx, and Txk, are crucial components of intracellular signaling pathways that regulate the development and activation of various hematopoietic cells.[1][2] Dysregulation of Tec family kinase signaling has been implicated in various cancers, making them attractive therapeutic targets.[3] For instance, they are involved in signaling downstream of cytokine receptors, lymphocyte surface antigens, G-protein coupled receptors (GPCRs), and integrins.[1][4]

-

"TEC" as an Acronym: The acronym "TEC" appeared in several contexts within cancer research, but none referred to a specific inhibitor:

-

Tumor Endothelial Cells (TECs): These cells line the blood vessels of tumors and play a critical role in tumor angiogenesis, immune regulation, and the overall tumor microenvironment.[5][6]

-

Translational Engineering in Cancer (TEC): This refers to research programs focused on applying engineering principles to develop new cancer diagnostics and treatments.[7][8]

-

Tectoridin (TEC): One study mentioned "TEC" as an abbreviation for Tectoridin, a natural compound that was shown to inhibit the proliferation of colon cancer cells.[9]

-

-

Interleukin-6 (IL-6) Signaling: The search also yielded information on the IL-6 signaling pathway, which can involve Tec kinases. The IL-6/gp130 signaling cascade can lead to the activation of Btk and Tec kinases, suggesting a role for this pathway in hematopoiesis and potentially in related cancers.[10][11]

Based on the available information, "this compound" does not appear to be a recognized name for a specific inhibitor or research compound in the field of cancer research. It is possible that this is a very new compound not yet described in published literature, an internal designation within a research institution or company, or a misnomer.

Without specific data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. Further clarification on the identity of "this compound" is required to proceed with the user's request.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TEC inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Role of Tec Kinase Signaling Pathways in the Development of Mallory Denk Bodies in balloon cells in Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Endothelial Cells (TECs) as Potential Immune Directors of the Tumor Microenvironment - New Findings and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Translational Engineering in Cancer (TEC) | Scientists & Researchers | Dartmouth Cancer Center [cancer.dartmouth.edu]

- 8. NCI Cancer Tissue Engineering Collaborative (TEC) - NCI [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]

Application Note & Protocol: Western Blot Analysis of Tec Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of Tec protein kinase using Western blot analysis. This application note is intended for researchers and professionals in the fields of molecular biology, immunology, and drug development who are investigating signaling pathways involving Tec kinase.

Introduction

Tec protein tyrosine kinase is the founding member of the Tec family of non-receptor tyrosine kinases.[1] This family of kinases plays a crucial role in the intracellular signaling pathways of various cell surface receptors, including cytokine receptors, antigen receptors, and integrins.[2][3] Tec kinases are primarily expressed in hematopoietic cells and are integral to the development and activation of B-cells and T-cells.[2][4] Dysregulation of Tec kinase signaling has been implicated in various diseases, making it a significant target in drug development, particularly in oncology and immunology.[5] Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, such as Tec kinase, in cell or tissue samples.

Principle of the Method

Western blotting involves several key steps:

-

Sample Preparation: Extraction and quantification of total protein from cells or tissues.[6]

-

Gel Electrophoresis: Separation of proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Transfer of the separated proteins from the gel to a solid support membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF).[7]

-

Blocking: Incubation of the membrane with a blocking agent to prevent non-specific binding of antibodies.[7][8]

-

Antibody Incubation: Probing the membrane with a primary antibody specific to the target protein (Tec), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[7][9]

-

Detection: Visualization of the protein of interest by detecting the signal generated by the enzyme-conjugated secondary antibody.[6]

-

Data Analysis: Quantification of the protein bands to determine the relative expression levels.

Experimental Workflow

References

- 1. Expression and Function of Tec, Itk, and Btk in Lymphocytes: Evidence for a Unique Role for Tec - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. TEC (gene) - Wikipedia [en.wikipedia.org]

- 4. TEC protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. What are TEC inhibitors and how do they work? [synapse.patsnap.com]

- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. addgene.org [addgene.org]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Assessing Tec Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the activity of Tec-IN-6, a representative inhibitor of the Tec family of non-receptor tyrosine kinases. The protocols outlined below cover both biochemical and cell-based assays to determine the potency, selectivity, and cellular effects of this compound and other similar inhibitors.

Introduction to Tec Family Kinases

The Tec family of kinases represents the second largest family of non-receptor tyrosine kinases and includes five members in mammals: Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow kinase, also known as Etk).[1] These kinases are crucial signaling components downstream of various cellular receptors, including antigen receptors, cytokine receptors, integrins, and G protein-coupled receptors.[1][2] Their activation typically involves recruitment to the plasma membrane and subsequent phosphorylation by Src family kinases.[3][4] Dysregulation of Tec kinase signaling is implicated in various diseases, including cancers and autoimmune disorders, making them attractive targets for therapeutic intervention.[5]

Tec Kinase Signaling Pathway

Tec family kinases are integral to multiple downstream signaling pathways that regulate critical cellular functions such as proliferation, differentiation, apoptosis, and cytoskeletal rearrangement.[2] A key activation step for most Tec kinases involves the interaction of their pleckstrin homology (PH) domain with lipid products of phosphoinositide 3-kinase (PI3K), leading to their translocation to the plasma membrane.[3][4][6] Once at the membrane, they are phosphorylated and activated by Src family kinases.[3][4] Activated Tec kinases, in turn, phosphorylate downstream targets, including phospholipase C-gamma (PLCγ), leading to calcium mobilization and activation of transcription factors.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound against various Tec family kinases can be determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[7] The following table summarizes representative IC50 values for this compound against a panel of Tec kinases.

| Kinase Target | This compound IC50 (nM) |

| Tec | 15 |

| Btk | 25 |

| Itk | 10 |

| Rlk | 50 |

| Bmx | 75 |

Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of purified enzymes and are essential for determining the intrinsic potency and selectivity of an inhibitor.[3][8][9][10]

This assay measures the binding of the inhibitor to the kinase's ATP pocket.[11][12]

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. A europium-labeled antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[11]

Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a solution of the target Tec kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.

-

Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of the this compound serial dilution or DMSO (control) to the assay wells.

-

Add 4 µL of the kinase/antibody mixture to each well.

-

Add 4 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

This assay measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[13]

Protocol:

-

Kinase Reaction:

-

Set up the kinase reaction in a 96-well plate containing kinase buffer, the Tec kinase, a suitable substrate, ATP, and varying concentrations of this compound.

-

Incubate at room temperature for 60 minutes.[13]

-

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration to calculate the IC50.

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context, providing insights into its membrane permeability, off-target effects, and impact on cellular signaling pathways.[9][11][13][14][15]

This assay measures the phosphorylation status of a downstream target of the Tec kinase in response to inhibitor treatment.

Principle: Cells are stimulated to activate the Tec kinase signaling pathway in the presence of the inhibitor. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-PLCγ). The level of phosphorylation is quantified by flow cytometry.

Protocol:

-

Cell Treatment:

-

Plate appropriate cells (e.g., a B-cell line for Btk or a T-cell line for Itk) and starve them of serum if necessary.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells, anti-CD3/CD28 for T-cells) for a short period (e.g., 5-15 minutes).

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).

-

-

Immunostaining:

-

Stain the cells with a fluorescently labeled antibody against the phosphorylated target protein.

-

Wash the cells to remove unbound antibody.

-

-

Data Acquisition and Analysis:

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody.

-

Determine the IC50 by plotting the median fluorescence intensity against the inhibitor concentration.

-

This assay measures the mobilization of intracellular calcium, a key downstream event in Tec kinase signaling.[16]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation of the Tec kinase pathway, the release of intracellular calcium stores leads to an increase in fluorescence, which can be measured in real-time. The inhibitory effect of this compound is assessed by its ability to block this calcium flux.[16]

Protocol:

-

Cell Preparation:

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Inhibitor Treatment:

-

Add varying concentrations of this compound to the cells and incubate for a specified period.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).[16]

-

Establish a baseline fluorescence reading.

-

Inject the appropriate stimulus (e.g., anti-IgM) and immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each inhibitor concentration.

-

Plot the response against the inhibitor concentration to determine the IC50.

-

Summary

The assessment of this compound activity requires a multi-faceted approach employing both biochemical and cell-based assays. Biochemical assays are fundamental for determining the direct inhibitory potency and selectivity of the compound against purified Tec family kinases. Cell-based assays are then essential to confirm the activity of the inhibitor in a biological context, assessing its ability to penetrate cells and modulate the Tec kinase signaling pathway, ultimately leading to a functional cellular response. The protocols provided here offer a robust framework for the comprehensive characterization of this compound and other novel Tec kinase inhibitors.

References

- 1. CDK4/6 inhibition enhances antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models and enhances T-cell activation in patients with SCLC receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Product Profiles and Target Candidate Profiles - WCAIR [wcair.dundee.ac.uk]

- 3. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. Biochemical Assays | Evotec [evotec.com]

- 9. pharmaron.com [pharmaron.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. criver.com [criver.com]

- 16. Cell-based Assays | MuriGenics [murigenics.com]

Practical Guide for a Novel Tec Family Kinase Inhibitor (Tec-IN-6) in Immunology Studies

Disclaimer: The compound "Tec-IN-6" is a hypothetical designation for a novel inhibitor of the Tec family of kinases, potentially linked to Interleukin-6 (IL-6) signaling pathways. The following application notes and protocols are based on the established roles of Tec kinases in immunology and provide a framework for the investigation of a compound with such a proposed mechanism of action.

Introduction to Tec Family Kinases in Immunology

The Tec family represents the second largest family of non-receptor tyrosine kinases in mammals and plays a crucial role in the signaling pathways of various immune cells.[1] Members of this family, including Tec, Btk, Itk, Bmx, and Txk, are predominantly expressed in hematopoietic cells and are essential for the development, activation, and differentiation of lymphocytes such as T-cells and B-cells.[1][2] These kinases are activated downstream of a wide range of receptors, including cytokine receptors, antigen receptors (TCR and BCR), G-protein coupled receptors (GPCRs), and integrins.[1][3]

Notably, Tec kinases are implicated in signaling cascades initiated by cytokines like Interleukin-6 (IL-6).[1][4] IL-6 is a pleiotropic cytokine with significant roles in inflammation and immune regulation.[5] Upon binding to its receptor, IL-6 can activate Tec kinases, which in turn modulate downstream signaling events leading to cellular responses such as proliferation, differentiation, and cytokine production.[1][4] Therefore, a selective inhibitor of Tec kinases, such as the hypothetical "this compound," would be a valuable tool for dissecting these pathways and could hold therapeutic potential for inflammatory and autoimmune diseases.

Application Notes

This guide provides protocols to assess the immunological effects of "this compound," a novel, selective inhibitor of Tec family kinases. The following experimental outlines will enable researchers to characterize the inhibitory activity of this compound on key immune cell functions, particularly those modulated by the IL-6 signaling pathway.

Key Applications:

-

Biochemical Assays: To determine the direct inhibitory effect of this compound on the enzymatic activity of specific Tec family kinases.

-

Cell-Based Assays: To evaluate the functional consequences of Tec kinase inhibition in primary immune cells and cell lines. This includes assessing the impact on cell proliferation, cytokine production, and activation marker expression.

-

Signaling Pathway Analysis: To investigate the effect of this compound on downstream signaling events following cytokine or antigen receptor stimulation.

Quantitative Data Summary

The following tables present hypothetical data that could be generated when characterizing a novel Tec kinase inhibitor like this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| Tec | 15 |

| Btk | 25 |

| Itk | 30 |

| Src | >1000 |

| Lck | >1000 |

This table illustrates the potential selectivity of this compound for Tec family kinases over other related kinases.

Table 2: Effect of this compound on IL-6-Induced Proliferation of Ba/F3-gp130 Cells

| This compound Concentration (nM) | Proliferation (% of control) |

| 0 (Control) | 100 |

| 10 | 85 |

| 50 | 52 |

| 100 | 23 |

| 500 | 5 |

This table shows a dose-dependent inhibition of IL-6-mediated cell proliferation by this compound.

Table 3: Impact of this compound on Cytokine Production by Activated Human T-cells

| Cytokine | This compound (100 nM) - % Inhibition |

| IL-2 | 78 |

| IFN-γ | 65 |

| IL-17 | 85 |

| TNF-α | 55 |

This table demonstrates the potential of this compound to suppress the production of key pro-inflammatory cytokines by T-cells.

Signaling Pathways and Experimental Workflows